molecular formula C11H16N4O2 B015781 1,3-Dipropylxanthine CAS No. 31542-62-8

1,3-Dipropylxanthine

Cat. No. B015781
CAS RN: 31542-62-8
M. Wt: 236.27 g/mol
InChI Key: MJVIGUCNSRXAFO-UHFFFAOYSA-N
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Description

1,3-Dipropylxanthine is a drug that acts as a potent and selective antagonist for the adenosine A1 receptor . It has high selectivity for A1 over other adenosine receptor subtypes . It is also known as 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and possesses anti-cancer functionality .


Molecular Structure Analysis

The molecular formula of this compound is C11H16N4O2 . It contains a total of 34 bonds; 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 imide(s) (-thio), and 1 Imidazole .

Scientific Research Applications

  • Adenosine Receptor Antagonist : It is used as an adenosine receptor antagonist, aiding in receptor probes, radioiodination, avidin binding, and the preparation of affinity columns (Jacobson et al., 1985).

  • Antagonist Radioligand : 1,3-Dipropyl-8-phenylxanthine, a derivative, is used as an antagonist radioligand for adenosine receptors, offering higher receptor affinity, specific activity, and lower nonspecific membrane binding (Jacobson et al., 1986).

  • Competitive Inhibitors : Conjugates of 1,3-Dipropylxanthine can act as competitive inhibitors of adenosine binding to A1 and A2-adenosine receptors, potentially enhancing pharmacodynamic and pharmacokinetic parameters (Jacobson et al., 1986).

  • Selective Antagonist at Brain Receptors : 1,3-Dipropyl-8-phenylxanthine is a potent and selective antagonist at A1- and A2-adenosine receptors in brain tissue, useful in neuroscience research (Daly et al., 1986).

  • Therapeutic Uses in Cystic Fibrosis : It activates chloride efflux from cells, suggesting potential therapeutic uses in treating cystic fibrosis (Arispe et al., 1998).

  • Potent Antagonist for A1-Adenosine Receptors : Demonstrated as a potent and selective antagonist for A1-adenosine receptors (Shamim et al., 1988).

  • Study of Adenosine A1 Receptors in the Brain : [3H]XCC, a functionalized congener of this compound, is used to study adenosine A1 receptors in the rat brain (Jarvis et al., 1987).

  • Antagonist Radioligand in Cardiac Research : 8-Cyclopentyl-1,3-[3H]dipropylxanthine is valuable for characterizing cardiac adenosine receptors (Leid et al., 1988).

  • Inducing Apoptosis in Jurkat T Cells : 1,3-Dipropylcyclopentylxanthine (DPCPX) triggers apoptosis in Jurkat T cells through a receptor-independent mechanism (Mirabet et al., 1997).

  • Selective Adenosine A1 Antagonist : Xanthines with C8 chiral substituents, like this compound, are potent and selective adenosine A1 antagonists (Peet et al., 1993).

Mechanism of Action

1,3-Dipropylxanthine acts as a potent and selective antagonist for the adenosine A1 receptor . It has high selectivity for A1 over other adenosine receptor subtypes .

Future Directions

1,3-Dipropylxanthine has been used to study the function of the adenosine A1 receptor in animals . It has been found to be involved in several important functions such as regulation of breathing and activity in various regions of the brain . Future research may focus on further understanding its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1,3-dipropyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVIGUCNSRXAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185447
Record name 1,3-Dipropylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31542-62-8
Record name 1,3-Dipropylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dipropylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIPROPYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02T66W92D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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